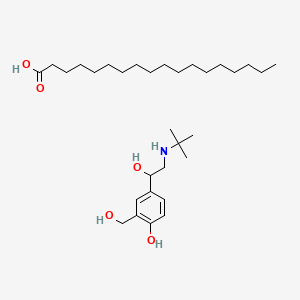
Albuterol stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albuterol stearate is a salt of Albuterol -- a β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mechanism of Action:
Albuterol is a selective beta-2 adrenergic agonist that stimulates adenyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle cells. This results in relaxation of bronchial smooth muscle and bronchodilation, making it effective for managing bronchospasm associated with reversible obstructive airway diseases .
Pharmacokinetics:
Albuterol is well-absorbed following oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The elimination half-life is approximately 5 to 6 hours. Extended-release formulations have been developed to provide sustained therapeutic effects over longer periods .
Formulation Advancements
Inhalation Delivery Systems:
Recent studies have focused on enhancing the aerosolization performance of albuterol formulations. For instance, the use of magnesium stearate as a surface coating has been investigated to improve the delivery of dry powder inhalers. This approach aims to optimize the particle size and distribution for better lung deposition .
Preservative-Free Formulations:
The introduction of preservative-free albuterol formulations addresses concerns regarding benzalkonium chloride, a common preservative that can induce bronchoconstriction. Studies have confirmed that preservative-free albuterol maintains sterility and stability over extended periods, making it suitable for continuous administration in hospitalized patients .
Clinical Applications
Asthma Management:
Albuterol stearate has been shown to provide rapid relief from bronchospasm in asthmatic patients. Clinical trials indicate that significant improvement in pulmonary function can be observed within 30 minutes of administration, with peak effects occurring between 2 to 3 hours post-dose .
Case Studies:
- Continuous Albuterol Administration: A study involving hospitalized patients demonstrated that continuous albuterol administration effectively managed severe asthma exacerbations. Patients receiving preservative-free formulations exhibited fewer adverse reactions compared to those treated with standard formulations containing preservatives .
- Sustained Release Formulations: Research into sustained release formulations of albuterol has shown promising results in providing prolonged bronchodilation effects, particularly beneficial for pediatric asthma management. These formulations utilize innovative excipients to enhance drug release profiles while minimizing side effects .
Comparative Data Table
| Formulation Type | Onset of Action | Duration of Action | Adverse Effects |
|---|---|---|---|
| Standard Albuterol Inhaler | 5-15 minutes | 4-6 hours | Tremors, palpitations |
| Extended-Release Albuterol | 30 minutes | Up to 12 hours | Headache, nervousness |
| Preservative-Free Albuterol | 30 minutes | Up to 12 hours | Fewer adverse reactions reported |
Eigenschaften
CAS-Nummer |
149234-09-3 |
|---|---|
Molekularformel |
C31H57NO5 |
Molekulargewicht |
523.8 g/mol |
IUPAC-Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C13H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h2-17H2,1H3,(H,19,20);4-6,12,14-17H,7-8H2,1-3H3 |
InChI-Schlüssel |
CPEOPCFQCPEQML-WKEFIFSLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Albuterol stearate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















